5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-(3-methoxyphenyl)-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C10H10N2O2/c1-14-8-4-2-3-7(5-8)9-6-10(13)12-11-9/h2-6H,1H3,(H2,11,12,13) |

InChI Key |

NCMQOQBUTKKYBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)NN2 |

Origin of Product |

United States |

Foundational & Exploratory

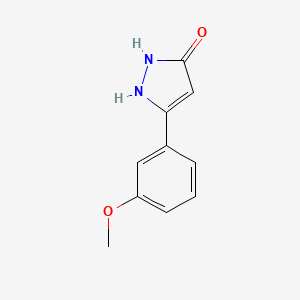

5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one chemical structure

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, a heterocyclic compound of significant interest to medicinal chemistry. Pyrazolone scaffolds are foundational in the development of a wide array of therapeutic agents due to their diverse pharmacological activities. This document outlines a robust, two-stage synthetic protocol, beginning with the Claisen condensation to form a β-ketoester intermediate, followed by a Knorr-type cyclocondensation with hydrazine. We detail the underlying chemical principles for each step, providing a self-validating methodology through rigorous structural elucidation via expected spectroscopic outcomes (NMR, FT-IR, MS). This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this scaffold as a core building block in discovery programs.

Introduction to the Pyrazolone Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1] The pyrazolone tautomer, specifically the 1H-pyrazol-3(2H)-one core, is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. This structure is particularly valuable as it serves as a versatile synthetic intermediate for generating diverse chemical libraries for drug screening.[2][3]

The compound 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is a specific derivative that combines the established pyrazolone core with a methoxyphenyl substituent. The placement of the methoxy group at the meta-position of the phenyl ring offers a unique electronic and steric profile for potential interactions with biological targets, making it a compelling candidate for further functionalization and evaluation in drug discovery campaigns. This guide provides an in-depth, field-proven methodology for its synthesis and characterization.

Chemical Structure and Properties

Core Structure

The chemical structure of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is defined by a pyrazolone ring attached to a 3-methoxyphenyl group at the 5-position. The molecule can exist in several tautomeric forms, although the pyrazolone form is predominant in the solid state.

Caption: 2D Structure of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one.

Physicochemical Properties

The fundamental properties of the molecule are summarized below. This data is essential for experimental planning, including solvent selection, reaction monitoring, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |

| Molecular Weight | 190.20 g/mol | Calculated |

| IUPAC Name | 5-(3-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one | IUPAC Naming Convention |

| CAS Number | Not explicitly assigned; similar structures are well-documented. | N/A |

| Appearance | Expected to be an off-white to pale yellow solid. | Analogous Compounds[4] |

Synthesis Pathway and Rationale

Overview of the Knorr Pyrazole Synthesis

The most reliable and widely adopted method for synthesizing 5-substituted pyrazolones is a variation of the Knorr pyrazole synthesis.[2] This process involves the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[2][4] The pathway is efficient and highly modular, allowing for diverse substitutions on the aryl ring.

Our approach is a two-stage process:

-

Claisen Condensation: An aryl methyl ketone (3-methoxyacetophenone) is reacted with a carbonate ester (diethyl carbonate) in the presence of a strong base (sodium hydride) to generate the crucial β-ketoester intermediate. The base is critical as it deprotonates the α-carbon of the ketone, initiating the nucleophilic attack on the carbonate.

-

Cyclocondensation: The purified β-ketoester is then refluxed with hydrazine hydrate in an alcoholic solvent. The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular nucleophilic attack and subsequent dehydration to yield the stable five-membered pyrazolone ring.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic pathway from commercially available starting materials to the final product.

Sources

Introduction: The Pyrazolone Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 3-Methoxyphenyl Pyrazolone Derivatives: Synthesis, Pharmacological Activity, and Structure-Activity Relationships

Pyrazolone, a five-membered heterocyclic motif, represents a cornerstone in medicinal chemistry. Since the landmark synthesis of Antipyrine by Ludwig Knorr in 1883, this scaffold has been the foundation for numerous therapeutic agents.[1] Its derivatives are known to exhibit a vast array of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4] FDA-approved drugs like the free-radical scavenger Edaravone, used in treating amyotrophic lateral sclerosis (ALS), and the anti-inflammatory agent Aminophenazone, underscore the clinical significance of the pyrazolone core.[1]

Within this diverse chemical family, derivatives featuring a 3-methoxyphenyl substituent have emerged as a particularly promising class. The methoxy group, a common feature in bioactive molecules, can modulate pharmacokinetic and pharmacodynamic properties through its electronic and steric effects, often enhancing interactions with biological targets. This guide provides a comprehensive technical overview of 3-methoxyphenyl pyrazolone derivatives, detailing their synthesis, exploring their multifaceted pharmacological profiles, and elucidating key structure-activity relationships (SAR) to inform future drug development endeavors.

Core Synthetic Strategies: Building the Pyrazolone Framework

The construction of the pyrazolone ring is most classically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method known as the Knorr pyrazole synthesis.[4] This approach offers a versatile and efficient route to polysubstituted pyrazoles and pyrazolones. The choice of the hydrazine component is a critical experimental decision, as it allows for the introduction of diverse substituents at the N1 position of the ring, which is a key vector for modulating biological activity.

The synthesis of a 3-methoxyphenyl pyrazolone derivative typically begins with the reaction between an ethyl acetoacetate equivalent bearing a 3-methoxyphenyl group and a substituted hydrazine.

Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis of N-substituted 3-methoxyphenyl pyrazolone derivatives.

Experimental Protocol: Synthesis of 2-isopropyl-5-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from a reported synthesis of a biologically active pyrazolone derivative and serves as a representative example.[5] The rationale for using specific reagents like sodium hydride is to generate a nucleophilic pyrazolone anion, which can then react with an alkylating agent to modify the N1 position.

Materials:

-

Pyrazolone precursor (e.g., 5-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one)

-

Dimethylformamide (DMF)

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl 2-bromoacetate

-

Hydrazine monohydrate

-

Ethanol

Step-by-Step Methodology:

-

Anion Formation: Dissolve the starting pyrazolone (1.0 eq) in anhydrous DMF. Add sodium hydride (1.2 eq) portion-wise at room temperature under an inert atmosphere.

-

Causality Insight: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrazolone nitrogen, creating the reactive anion necessary for the subsequent alkylation step. DMF is an ideal polar aprotic solvent that dissolves the reactants and facilitates the reaction.

-

-

N-Alkylation: After stirring for 30 minutes to ensure complete anion formation, add ethyl 2-bromoacetate (1.2 eq). Heat the reaction mixture to 50°C for 3 hours.

-

Causality Insight: Heating provides the necessary activation energy for the SN2 reaction between the pyrazolone anion and the electrophilic ethyl 2-bromoacetate.

-

-

Work-up and Quenching: Cool the reaction to room temperature and quench by slowly adding water. This will precipitate the crude product.

-

Self-Validation Check: The formation of a precipitate upon adding water is an initial indicator of successful product formation, as the organic product is typically less soluble in the aqueous mixture.

-

-

Hydrazide Formation: Filter the crude ester product and reflux it in a mixture of hydrazine monohydrate (10 eq) and ethanol for 18 hours to form the corresponding acetohydrazide.[5]

-

Causality Insight: A large excess of hydrazine monohydrate drives the reaction towards the formation of the hydrazide from the ester, which is a common intermediate for further derivatization.

-

-

Purification and Characterization: Allow the mixture to cool, concentrate it under reduced pressure, and add water to precipitate the final product. Filter the solid, dry it in vacuo, and confirm its structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.[5]

-

Trustworthiness: The protocol's reliability is validated by comprehensive characterization. The expected NMR shifts and a single peak in the LC-MS chromatogram corresponding to the correct mass-to-charge ratio confirm the identity and purity of the target compound.

-

A Multifaceted Pharmacological Profile

3-Methoxyphenyl pyrazolone derivatives have been investigated for a wide spectrum of biological activities, demonstrating their potential as versatile therapeutic agents.

Anti-inflammatory and Analgesic Activity

Pyrazolone derivatives have long been recognized for their anti-inflammatory and analgesic properties.[6][7] Modern research has elucidated that their mechanism often involves the inhibition of key inflammatory mediators. New triarylpyrazole derivatives containing a 3-methoxyphenyl group have shown potent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide-induced macrophages.[8]

Mechanism of Action: The anti-inflammatory effect can be attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression.[8] By inhibiting iNOS, these compounds effectively reduce the production of NO, a key signaling molecule in the inflammatory cascade.

Diagram: Anti-inflammatory Mechanism

Caption: Inhibition of iNOS expression by 3-methoxyphenyl pyrazolone derivatives to reduce inflammation.

Table 1: Anti-inflammatory Activity of Selected Derivatives [8]

| Compound ID | Linker | Terminal Ring | NO Inhibition (%) at 20 µM |

| 1b | Ethylene | p-chlorophenyl | High |

| 1d | Ethylene | p-fluorophenyl | High |

| 1g | Ethylene | p-(trifluoromethyl)phenyl | High (Complete iNOS inhibition) |

| 2a | Propylene | phenyl | High |

| 2c | Propylene | p-methylphenyl | High |

Note: Data synthesized from qualitative descriptions in the source.

Anticancer Activity

The antiproliferative effects of 3-methoxyphenyl pyrazolone derivatives are a significant area of current research. Certain compounds have demonstrated potent cytotoxic activities against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers, with some showing superior performance compared to the standard drug Sorafenib.[9]

Mechanism of Action: A primary anticancer mechanism for this class of compounds is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[9] CDK2, in complex with cyclin A2, is a crucial regulator of the cell cycle. Its inhibition leads to cell cycle arrest and prevents cancer cell proliferation. Additionally, other phenyl-pyrazolone derivatives have been designed as small-molecule inhibitors that target the PD-1/PD-L1 immune checkpoint, inducing dimerization of PD-L1 and blocking its interaction with PD-1, which represents a promising immunotherapeutic strategy.[10][11]

Diagram: CDK2 Inhibition Pathway

Caption: Pyrazolone derivatives inhibit the CDK2/Cyclin A2 complex, halting cancer cell proliferation.

Table 2: Cytotoxic Activity (IC₅₀) of Pyrazolopyrimidine Derivatives [9]

| Compound ID | MCF-7 (nM) | HCT-116 (nM) | HepG-2 (nM) | CDK2/cyclin A2 IC₅₀ (µM) |

| 14 | 45 | 6 | 48 | 0.057 |

| 15 | 46 | 7 | 48 | 0.119 |

| Sorafenib | 144 | 176 | 19 | 0.184 |

Antioxidant and Neuroprotective Properties

Several pyrazolone derivatives exhibit significant antioxidant and free-radical scavenging effects, a property shared with the drug Edaravone.[11][12] This activity is attributed to their ability to donate a proton, thereby neutralizing reactive oxygen species (ROS).[12]

Mechanism of Action: The antioxidant effect has been linked to the inhibition of enzymes like NADPH oxidase, a major source of cellular ROS.[13] In the context of neuroprotection, these compounds have been shown to ameliorate seizures and neuroinflammation by regulating the NF-κB/TNF-α/ROS pathway, demonstrating their potential in treating central nervous system disorders.[12]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. Studies on 3-methoxyphenyl pyrazolone derivatives have yielded valuable SAR insights.

-

N1-Substituent: Modifications at the N1 position of the pyrazolone ring are crucial for activity. A study on antitrypanosomal agents found that, generally, more apolar compounds with lower cLogP values showed better inhibitory activity against Trypanosoma cruzi.[5]

-

Phenyl Ring Substituents: The substitution pattern on the phenyl ring (in this case, the 3-methoxyphenyl group) is critical. The position and nature of substituents can dramatically influence target binding and potency. For instance, in a series of anti-inflammatory agents, a terminal p-(trifluoromethyl)phenyl group on a side chain resulted in complete inhibition of iNOS expression.[8]

-

Core Modifications: Fusing the pyrazolone ring with other heterocyclic systems, such as pyrimidine, can lead to highly potent derivatives, as seen in the CDK2 inhibitors with nanomolar efficacy.[9]

Diagram: Key SAR Hotspots

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 6. chemimpex.com [chemimpex.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis of New Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moiety and Their Inhibitory Effects on PGE2 and Nitric Oxide Productions in Lipopolysaccharide-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tautomerism of 5-Aryl-1H-pyrazol-3(2H)-ones

This guide provides an in-depth technical analysis of the tautomerism of 5-aryl-1H-pyrazol-3(2H)-ones. It is structured to serve researchers and drug development professionals, moving from mechanistic principles to practical characterization and reactivity implications.

Part 1: The Tautomeric Landscape

The scaffold 5-aryl-1H-pyrazol-3(2H)-one represents a class of heterocycles defined by a dynamic equilibrium between aromatic enols, conjugated hydrazones, and non-aromatic keto-imines. Unlike simple alkyl-pyrazolones, the 5-aryl substituent introduces extended

For the N-unsubstituted parent (where R1 = H), the system is further complicated by annular tautomerism (proton migration between N1 and N2), rendering the 3-aryl and 5-aryl isomers chemically identical on the NMR time scale in solution.

The Tautomeric Triad

We define three primary tautomers that dictate the physicochemical properties of this scaffold:

-

Form A (OH-Form): 5-aryl-1H-pyrazol-3-ol. The aromatic enol. Stabilized by hydrogen bond dimerization in the solid state and polar solvents.

-

Form B (NH-Form): 5-aryl-1,2-dihydro-3H-pyrazol-3-one. The hydrazone-like tautomer. Often the reactive species in N-alkylation.

-

Form C (CH-Form): 5-aryl-2,4-dihydro-3H-pyrazol-3-one. The non-aromatic keto-imine. Dominant in non-polar solvents for N-substituted derivatives but less stable in 5-aryl systems due to loss of aromaticity.

Mechanistic Pathway Visualization

The following diagram illustrates the equilibrium pathways, including the annular proton shift (N1

Caption: Equilibrium pathways between the Aromatic Enol (A), Conjugated Hydrazone (B), and Keto-Imine (C) forms.

Part 2: Thermodynamic Drivers & Solvent Effects

The stability of each tautomer is strictly governed by the polarity of the medium and the electronic nature of the 5-aryl substituent.

Solvent-Dependent Equilibrium

Unlike alkyl-pyrazolones (which favor the CH-form), 5-aryl derivatives show a strong preference for the OH-form in polar aprotic media due to the acidity of the enolic proton and resonance stabilization from the aryl ring.

| Solvent | Polarity | Dominant Tautomer | Mechanistic Rationale |

| CDCl | Non-polar | Form C (CH) or Form A (OH) Dimers | In the absence of H-bond acceptors, the molecule either adopts the non-polar CH-form or forms cyclic dimers of the OH-form (intermolecular H-bonding). |

| DMSO-d | Polar Aprotic | Form A (OH) Monomers | DMSO acts as a strong H-bond acceptor, breaking dimers and stabilizing the acidic enol proton. The CH-form is often <10%. |

| Methanol-d | Polar Protic | Equilibrium (A | Protic solvents facilitate rapid proton exchange. The NH-form (B) becomes accessible, often leading to broad NMR signals. |

| Solid State | N/A | Form A (OH) or Form B (NH) | Crystal packing forces dictate the form. Most 5-aryl-3-pyrazolones crystallize as H-bonded chains of the OH-form or NH-form. |

The "5-Aryl" Effect

The phenyl ring at position 5 is not merely a steric blocker; it is an electronic anchor.

-

Conjugation: The

-system of the aryl ring overlaps with the pyrazole -

Destabilization of CH-Form: Form C (CH) interrupts this conjugation at the C4 position (sp

hybridized). Therefore, 5-aryl derivatives are far more likely to exist as enols than their 5-methyl counterparts (e.g., Edaravone, which is predominantly CH-form in CDCl

Part 3: Analytical Characterization (The "How-To")

Distinguishing these tautomers requires a multi-modal approach. Relying solely on

Nuclear Magnetic Resonance (NMR) Signatures

The following shifts are diagnostic for 5-phenyl-1H-pyrazol-3(2H)-one derivatives.

| Nucleus | Form A (OH) | Form B (NH) | Form C (CH) | Diagnostic Feature |

| CH-form shows a methylene signal (2H); others show a vinylic methine (1H). | ||||

| Carbonyl carbon in CH-form is most deshielded. | ||||

| Critical Differentiator: C4 is aliphatic in CH-form. | ||||

| Shielded (-180 to -200 ppm) | Deshielded Pyridinic N | Intermediate |

X-Ray Crystallography

In the solid state, 5-aryl-3-pyrazolones typically form catemers (chains) or dimers .

-

Observation: Look for

bond lengths.-

Å

-

Å

-

Å

-

Edaravone Case: Crystallizes as a mix of ketone and enol forms linked by H-bonds, highlighting the low energy barrier between tautomers.

Part 4: Reactivity & Drug Development Implications

Understanding the dominant tautomer is critical for predicting reactivity, particularly in alkylation reactions used to synthesize drug candidates.

Regioselectivity of Alkylation

The tautomeric equilibrium dictates the nucleophilic site:

-

O-Alkylation: Favored by hard electrophiles (e.g., alkyl sulfates) and basic conditions that generate the enolate anion.

-

N-Alkylation: Favored by soft electrophiles (e.g., alkyl halides) and neutral conditions. The NH-form acts as the nucleophile.

-

C-Alkylation (C4): Occurs under specific basic conditions where the C4-anion is stabilized. Common in the synthesis of 4,4-disubstituted pyrazolones.

Biological Relevance (Edaravone)

Edaravone (3-methyl-1-phenyl-5-pyrazolone) acts as a free radical scavenger. Its activity is linked to its ability to donate an electron/proton.

-

Mechanism: The anionic form (derived from the OH-tautomer) is often the active radical scavenging species.

-

Formulation: In aqueous injection (Radicava), the pH is adjusted to stabilize the soluble form, preventing precipitation of the less soluble CH-tautomer.

Part 5: Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1H-pyrazol-3(2H)-one

A robust method avoiding side-chain contamination.

-

Reagents: Ethyl benzoylacetate (10 mmol), Hydrazine hydrate (15 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.).

-

Procedure:

-

Dissolve ethyl benzoylacetate in ethanol.

-

Add hydrazine hydrate dropwise at 0°C.

-

Reflux for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Cool to room temperature. The product often precipitates as the OH-form .

-

Filter and wash with cold ethanol.

-

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: Typically 75-85%.

Protocol 2: Tautomer Determination Workflow

Validating the structure in your specific solvent system.

-

Sample Prep: Dissolve ~10 mg of the synthesized pyrazolone in 0.6 mL of DMSO-d

(favors OH/NH) and a separate sample in CDCl -

Acquisition: Run

H NMR with a relaxation delay ( -

Analysis:

-

Check

3.0-4.0: Presence of signal? -

Check

5.5-6.5: Presence of singlet? -

Check

9.0-13.0: Broad singlets indicate OH/NH protons.

-

-

Confirmation: Run

C NMR (APT or DEPT).-

Look for C4 signal.[1] If

45 ppm

-

References

-

Kusakiewicz-Dawid, A., et al. (2019).[2][3] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules, 24(14), 2632.[3] Link

-

Holzer, W., & Bieliauskas, A. (2018). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 136. Link

-

Elguero, J., et al. (1997).[2][4] "Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles in the solid state and in solution." Tetrahedron, 53(31), 10783-10802. Link

-

Toda, F., et al. (2003). "Crystal structure of Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)." Analytical Sciences, 19. Link

-

Perez, P., et al. (2020). "Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives." Journal of the Brazilian Chemical Society. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 3. Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

5-(3-Methoxyphenyl)-1H-pyrazol-3-ol vs pyrazolone tautomers

An In-Depth Technical Guide to the Tautomeric Landscape of 5-(3-Methoxyphenyl)-1H-pyrazol-3-ol

Authored by: Senior Application Scientist

Abstract

Pyrazolone scaffolds are foundational motifs in medicinal chemistry, renowned for their extensive pharmacological activities.[1][2][3] A critical, yet often complex, feature of their chemistry is prototropic tautomerism, a phenomenon that dictates their physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive technical exploration of 5-(3-Methoxyphenyl)-1H-pyrazol-3-ol, a representative pyrazolone derivative. We will dissect its tautomeric equilibria, provide validated experimental protocols for its synthesis and characterization, and discuss the profound implications of its tautomeric state in the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a deeper, field-proven understanding of pyrazolone chemistry.

The Pharmacological Significance of the Pyrazolone Core

The pyrazole ring and its derivatives, particularly pyrazolones, are privileged structures in drug design.[4] Their five-membered heterocyclic ring containing two adjacent nitrogen atoms provides a unique scaffold for developing therapeutic agents across a vast spectrum of diseases.[5] Pyrazolone-containing compounds have demonstrated a remarkable range of biological activities, including:

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives function as potent anti-inflammatory and pain-relieving agents, with some acting as selective COX-2 inhibitors.[6]

-

Antimicrobial and Antifungal: The pyrazolone core is present in numerous compounds exhibiting significant activity against various bacterial and fungal strains.[1][6][7]

-

Anticancer and Antitumor: Certain derivatives act as inhibitors of crucial cellular pathways, such as cyclin-dependent kinases (CDK2), or serve as telomerase blockers, showing promise in oncology.[1][8]

-

Antiviral and Neuroprotective: The versatility of the pyrazolone scaffold has led to the development of agents with antiviral and neuroprotective properties, such as the drug Edaravone, used to mitigate reperfusion injury after ischemia.[8][9]

The efficacy of these compounds is inextricably linked to their precise three-dimensional structure and chemical properties, which are profoundly influenced by tautomerism.

Decoding the Tautomerism of 5-(3-Methoxyphenyl)-1H-pyrazol-3-ol

Prototropic tautomerism involves the migration of a proton, resulting in a dynamic equilibrium between two or more structural isomers.[10][11] For a 4-unsubstituted pyrazolone like 5-(3-Methoxyphenyl)-1H-pyrazol-3-ol, three principal tautomers are in equilibrium: the OH-form , the NH-form , and the CH-form .[12][13]

-

OH-Form (1H-pyrazol-3-ol): An aromatic, enolic form with a hydroxyl group at the C3 position.

-

NH-Form (1,2-dihydro-3H-pyrazol-3-one): A non-aromatic keto form with a proton on the N1 nitrogen and a carbonyl group at C3.

-

CH-Form (2,4-dihydro-3H-pyrazol-3-one): A non-aromatic keto form where the C4 position is protonated, resulting in a methylene group.

The equilibrium between these forms is not static; it is a dynamic process influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the ring.[14] Understanding which tautomer predominates under specific conditions is paramount for predicting molecular interactions.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benthamscience.com [benthamscience.com]

- 3. ijpsr.com [ijpsr.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 10. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]

- 11. wisdomlib.org [wisdomlib.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. jocpr.com [jocpr.com]

The Multifaceted Biological Activities of 3-Substituted Phenyl Pyrazolones: A Technical Guide for Drug Discovery Professionals

The pyrazolone scaffold, a five-membered heterocyclic ring, has long been a privileged structure in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities.[1][2] Among these, the 3-substituted phenyl pyrazolones have emerged as a particularly fruitful area of research, demonstrating a remarkable range of pharmacological effects. This in-depth technical guide provides a comprehensive overview of the core biological activities of this compound class, offering insights into their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of 3-substituted phenyl pyrazolones.

Anticancer Activity: A Promising Frontier in Oncology

Substituted pyrazolones have garnered significant attention for their potential as anticancer agents, with numerous studies demonstrating their efficacy against a variety of cancer cell lines.[3][4] The substitution pattern on the phenyl ring at the 3-position, as well as on the pyrazolone core itself, plays a crucial role in determining the potency and selectivity of these compounds.

Mechanism of Action: Targeting Key Cellular Processes

The anticancer activity of 3-substituted phenyl pyrazolones is often attributed to their ability to interfere with multiple cellular pathways essential for cancer cell proliferation and survival.

-

Cell Cycle Arrest: A prominent mechanism of action is the induction of cell cycle arrest. For instance, certain 1,3-diarylpyrazolones have been shown to arrest the cell cycle at the G0/G1 or G2/M phase in non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H522).[5] This disruption of the normal cell cycle progression ultimately inhibits tumor growth.

-

Kinase Inhibition: Many pyrazolone derivatives exhibit inhibitory activity against various protein kinases that are often dysregulated in cancer. For example, some derivatives have shown potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis, and cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation.[3][6]

-

Tubulin Polymerization Inhibition: Certain pyrimidine-pyrazole derivatives have been identified as potent tubulin polymerization inhibitors, binding to the colchicine binding site and disrupting microtubule dynamics, which is essential for cell division.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 3-phenyl pyrazolones is highly dependent on the nature and position of substituents on the aromatic rings.

-

Halogen Substitution: The presence of halogen atoms, particularly on the phenyl rings, has been consistently associated with enhanced antiproliferative activity. For example, compounds with halo-aryl moieties have demonstrated strong inhibitory effects against NSCLC cells.[5]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can impact its ability to penetrate cell membranes and reach its intracellular targets.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method for evaluating the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-substituted phenyl pyrazolone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Representative Pyrazolones

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| P7 | 1,3-diarylpyrazolone | A549 | Potent | [5] |

| P11 | 1,3-diarylpyrazolone | NCI-H522 | Potent | [5] |

| 11 | Aryl urea pyrimidine-pyrazole | MCF7, A549, Colo205, A2780 | 0.01 - 0.65 | [6] |

| 33, 34 | Indole-linked pyrazole | HCT116, MCF7, HepG2, A549 | < 23.7 | [6] |

| 18i | Pyrazolone derivative | A549 | 84.29 | [3] |

| 18p | Pyrazolone derivative | A549 | 33 | [3] |

Anti-inflammatory and Analgesic Activities: Targeting the Arachidonic Acid Cascade and Beyond

Pyrazolone derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1][2] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of pain and inflammation.[7]

Mechanism of Action: From COX Inhibition to Novel Pathways

-

COX Inhibition: Many pyrazolone derivatives, similar to classical NSAIDs, inhibit COX-1 and/or COX-2 enzymes, thereby reducing prostaglandin production.[7] However, some newer derivatives exhibit anti-inflammatory effects that are not dependent on COX or lipoxygenase (LOX) inhibition, suggesting alternative mechanisms.[8][9]

-

Modulation of Nitric Oxide (NO) Pathway: Some pyrazole compounds have been shown to exert their analgesic and vasorelaxant effects through the NO/cGMP pathway.[10]

-

Antioxidant Properties: The anti-inflammatory activity of some phenyl-pyrazolones may be linked to their antioxidant properties, as reactive oxygen species (ROS) are known to contribute to the inflammatory process.[8][11]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[12][13]

Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

-

Fasting: Fast the animals overnight before the experiment, with free access to water.

-

Compound Administration: Administer the 3-substituted phenyl pyrazolone derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, celecoxib).

-

Carrageenan Injection: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualization of Experimental Workflow

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Antimicrobial Activity: A Potential Solution to Drug Resistance

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 3-Substituted phenyl pyrazolones have demonstrated promising activity against a range of bacteria and fungi, making them an interesting scaffold for the development of novel anti-infectives.[14][15][16]

Spectrum of Activity and Mechanism of Action

-

Gram-Positive and Gram-Negative Bacteria: Various pyrazolone derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).[15][16][17]

-

Targeting the Bacterial Cell Wall: Some 3-phenyl-4-phenoxypyrazole analogues exhibit bactericidal activity against Gram-positive bacteria by targeting lipid intermediates involved in peptidoglycan biosynthesis, a crucial component of the bacterial cell wall.[14]

-

Structure-Activity Relationship: The antimicrobial activity is influenced by the substitution pattern. For example, trifluoromethyl-substituted compounds have shown potent growth inhibition of S. aureus, including MRSA strains.[17]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of the target microorganism in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a series of two-fold dilutions of the 3-substituted phenyl pyrazolone derivative in the broth in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Visualization of Signaling Pathway

Caption: Inhibition of Bacterial Cell Wall Synthesis.

Conclusion and Future Perspectives

3-Substituted phenyl pyrazolones represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, analgesic, and antimicrobial agents underscores their potential for further development into clinically useful drugs. The continued exploration of their structure-activity relationships, elucidation of their precise mechanisms of action, and optimization of their pharmacokinetic and toxicological profiles will be crucial for translating the therapeutic promise of this scaffold into novel medicines. The experimental protocols and insights provided in this guide are intended to facilitate these research and development efforts.

References

-

Kumar, V., et al. (2022). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. ACS Omega, 7(34), 30195-30208. [Link]

-

Manetti, F., et al. (2006). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1836-1843. [Link]

-

Jain, A. K., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Archiv der Pharmazie, 354(5), e2000363. [Link]

-

Özdemir, A., et al. (2011). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. European Journal of Medicinal Chemistry, 46(9), 4216-4222. [Link]

-

Lv, K., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296. [Link]

-

Li, J., et al. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure and Dynamics, 38(9), 2582-2591. [Link]

- Singh, P., & Kumar, A. (2023). Pyrazoles as anticancer agents: Recent advances.

- Sharma, V., et al. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 1-10.

- Manetti, F., et al. (2006). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Medicinal Chemistry, 2(2), 159-165.

-

Mariappan, G., et al. (2011). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. ResearchGate. [Link]

-

Asaba, K., et al. (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters, 41, 127996. [Link]

-

González, L. J., et al. (2025). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports, 15(1), 1-14. [Link]

- Levy, M. (1987).

- Hamed, M. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421.

- Manetti, F., et al. (2006).

- Various Authors. (n.d.). Pyrazolone – Knowledge and References. Taylor & Francis.

-

Al-Abdullah, E. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 24(4), 444-451. [Link]

-

Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 648386. [Link]

- Kumar, A., et al. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Drug Delivery and Therapeutics, 16(1), 1-15.

-

Ullah, H., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Pharmaceutical Research, 21(1), e124677. [Link]

-

Wikipedia contributors. (2023, December 29). Pyrazolone. In Wikipedia, The Free Encyclopedia. [Link]

-

Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 185-207. [Link]

- Kumar, V., et al. (2017). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 8(4), 4646-4664.

-

de Oliveira, R. S., et al. (2020). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole: role of NO/cGMP pathway and calcium channels. Canadian Journal of Physiology and Pharmacology, 98(10), 695-704. [Link]

-

Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 237-247. [Link]

-

Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1686. [Link]

- Azim, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 548-560.

- Machiraju, P. V. S., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.

-

Sijm, M., et al. (2020). Structure-Activity Relationship of Phenylpyrazolones against Trypanosoma cruzi. ChemMedChem, 15(14), 1310-1321. [Link]

-

Sharma, S., et al. (2014). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 22(21), 5869-5896. [Link]

- Kumar, A., & Singh, R. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

-

Al-Issa, S. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

-

Popiołek, Ł., et al. (2017). Thiazole-based aminopyrimidines and N-phenylpyrazolines as potent antimicrobial agents: synthesis and biological evaluation. MedChemComm, 8(3), 624-630. [Link]

- Siddiqui, A. A., et al. (2002). Synthesis and Anti-Inflammatory Activity of Substituted 3-Methyl 5-Pyrazolones. Oriental Journal of Chemistry, 18(2).

- Patel, A., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2487-2491.

- Sen, D. J., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Applied Pharmaceutical Science, 1(4), 115-120.

- Muthubhupathi, G., et al. (2024).

-

Abu-Hashem, A. A., et al. (2021). Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. ResearchGate. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Pyrazolone - Wikipedia [en.wikipedia.org]

- 3. japsonline.com [japsonline.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsr.com [ijpsr.com]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural nuances, provide a detailed, field-proven protocol for its synthesis via the Knorr pyrazole condensation, outline expected analytical characterization, and discuss its potential as a scaffold in modern drug discovery based on the established bioactivity of related pyrazolone derivatives.

The Pyrazolone Core: A Privileged Scaffold in Drug Discovery

The pyrazolone ring is a five-membered heterocyclic motif that has been a cornerstone of pharmaceutical development for over a century, starting with the synthesis of Antipyrine in the 1880s[1]. Its unique chemical properties, including the capacity for tautomerism, provide a versatile framework for designing molecules that can interact with a wide array of biological targets. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties[2][3].

The subject of this guide, 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one, incorporates a methoxyphenyl group, a common feature in many bioactive molecules that can influence pharmacokinetic properties and target binding[4]. Understanding its synthesis and chemical behavior is a critical first step for its exploration in drug development programs.

Tautomerism: A Critical Consideration

A key feature of pyrazolones is their existence as an equilibrium of tautomeric forms. For 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, three primary tautomers can coexist: the NH-keto form (1H-pyrazol-3(2H)-one), the OH-aromatic form (1H-pyrazol-3-ol), and the CH-keto form (1H-pyrazol-5(4H)-one). The equilibrium between these forms is influenced by the solvent, pH, and temperature. Spectroscopic analysis is crucial for identifying the predominant tautomer under specific conditions. While often drawn in the keto form, the aromatic enol tautomer is generally a major structural form observed in samples[5].

Diagram 1: Tautomeric Equilibrium

This diagram illustrates the three principal tautomeric forms of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one.

Caption: Workflow for the synthesis of the target pyrazolone.

Experimental Protocol

This protocol is adapted from established procedures for Knorr-type pyrazolone synthesis.[5]

Materials and Reagents:

-

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (1.0 eq) [6]* Hydrazine hydrate (~80% solution, 2.0 eq)

-

Absolute Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (1.0 eq) and absolute ethanol (approx. 10 mL per mmol of ketoester).

-

Begin stirring the solution. Add hydrazine hydrate (2.0 eq) to the mixture, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

-

Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water (approx. 10 times the volume of ethanol used). A precipitate should form.

-

Stir the aqueous mixture for 20-30 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold water to remove any residual impurities.

-

Allow the product to air dry completely. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Structural Characterization: A Spectroscopic Profile

The unambiguous identification of 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one and the study of its tautomeric nature rely on a combination of spectroscopic techniques.

| Technique | Expected Observations | Rationale & Interpretation |

| ¹H NMR | Signals for the methoxy group (~3.8 ppm, singlet, 3H), aromatic protons on the phenyl ring (~6.8-7.4 ppm, multiplet, 4H), and a characteristic signal for the pyrazole ring proton. A broad signal for the N-H proton will also be present. The chemical shift of the pyrazole C4-H proton (typically a singlet around 5.8 ppm) is a key indicator of the pyrazolone ring formation.[7] | Confirms the presence of all key functional groups. The integration of the signals validates the proton count. The position of the pyrazole ring proton can provide clues about the dominant tautomer in the NMR solvent used. |

| ¹³C NMR | Resonances for the methoxy carbon (~55 ppm), aromatic carbons (110-160 ppm), and pyrazole ring carbons. The carbonyl carbon (C=O) of the keto tautomer would appear significantly downfield (~170 ppm), while the C-OH carbon of the enol form would be further upfield.[8][9] | Provides a complete carbon skeleton map. The chemical shift of the C3/C5 carbon of the pyrazole ring is highly diagnostic for determining the predominant tautomeric form in solution. |

| IR Spectroscopy | A strong absorption band for the C=O stretch (around 1670-1710 cm⁻¹) would confirm the presence of the keto tautomer. A broad O-H stretch (around 3400 cm⁻¹) would indicate the presence of the enol tautomer. An N-H stretch (around 3150-3300 cm⁻¹) will also be visible. | IR spectroscopy is a powerful tool for identifying key functional groups and can provide clear evidence for the tautomeric equilibrium in the solid state. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular formula C₁₀H₁₀N₂O₂ (MW: 190.19 g/mol ) will be observed. | Confirms the molecular weight of the synthesized compound and can provide structural information through fragmentation patterns. |

Applications in Drug Development

The pyrazolone scaffold is a "privileged structure" in medicinal chemistry due to its proven success in yielding clinically used drugs.[1] The incorporation of a methoxyphenyl moiety makes 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one a particularly attractive candidate for screening and lead optimization.

-

Anti-inflammatory and Analgesic Potential: Many pyrazolone derivatives function as potent anti-inflammatory and analgesic agents. The methoxyphenyl group can enhance activity and modulate selectivity for targets like cyclooxygenase (COX) enzymes.[2][10]

-

Anticancer Activity: The pyrazole nucleus is a core component of several kinase inhibitors used in oncology. Derivatives have shown promise as antiproliferative agents against various human tumor cell lines, and the methoxyphenyl substituent is frequently found in potent anticancer compounds.[11][12]

-

Antimicrobial Agents: Pyrazolone derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[1] This compound could serve as a starting point for developing novel antibiotics or antifungals.

Conclusion

5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one represents a valuable and highly accessible building block for drug discovery. Its synthesis via the Knorr condensation is straightforward and efficient. The compound's rich tautomeric chemistry and the proven therapeutic relevance of the pyrazolone core make it a compelling scaffold for developing next-generation therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full potential of this promising molecule.

References

-

Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

In Silico and Biological Evaluation of N-(2-methoxyphenyl) Substituted Pyrazoles Accessed via a Sonochemical Method. (2021). ResearchGate. Retrieved from [Link]

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Computational and experimental investigation on biological and photophysical properties of high yielded novel aryl-substituted pyrazolone analogue. (2023). DOI. Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives. (2024). Academic Strive. Retrieved from [Link]

-

Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Retrieved from [Link]

-

New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

The synthesis of 2-(5-(3-methoxyphenyl)-4,5-dihydro-1 H -pyrazol-3-yl)phenol using sodium impregnated on activated chicken eggshells catalyst. (2025). ResearchGate. Retrieved from [Link]

-

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. (n.d.). PubChem. Retrieved from [Link]

-

molbank. (2024). Cardiff University. Retrieved from [Link]

-

Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Process for preparing 3-methoxypropiophenone. (n.d.). Google Patents.

-

ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

RESEARCH ARTICLE. (2025). RSC Medicinal Chemistry. Retrieved from [Link]

-

MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (n.d.). The Distant Reader. Retrieved from [Link]

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicstrive.com [academicstrive.com]

- 3. pjoes.com [pjoes.com]

- 4. researchgate.net [researchgate.net]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. distantreader.org [distantreader.org]

Methoxy-Pyrazolones: A Technical Guide to SAR, Synthesis, and Functional Optimization

Topic: Structure-Activity Relationship (SAR) of Methoxy-Pyrazolones Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The pyrazolone scaffold, exemplified by the FDA-approved drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), represents a privileged structure in medicinal chemistry.[1] While the parent scaffold exhibits potent free-radical scavenging and analgesic properties, the introduction of methoxy (-OCH₃) substituents creates a distinct subclass of compounds with altered lipophilicity, metabolic stability, and electronic profiles.

This guide analyzes the Structure-Activity Relationship (SAR) of methoxy-pyrazolones, focusing on the dichotomy between N1-phenyl substitutions and C3/C4-core functionalization . It provides validated synthetic protocols and mechanistic insights into how methoxy positioning dictates efficacy in neuroprotective and antimicrobial applications.

The Chemical Scaffold & Pharmacophore

The biological activity of methoxy-pyrazolones is governed by their ability to exist in three tautomeric forms: CH-form , OH-form (enol), and NH-form .

-

The Driver of Activity: The OH-form is critical for antioxidant activity (hydrogen atom transfer).

-

The Methoxy Effect: As a strong electron-donating group (EDG), a methoxy substituent modulates the electron density of the pyrazolone ring, stabilizing radical intermediates via resonance.

Visualization: Tautomerism and Numbering

The following diagram illustrates the core scaffold and the critical tautomeric equilibrium influenced by methoxy substitution.

Figure 1: Tautomeric equilibrium of the pyrazolone core. The OH-form is the primary pharmacophore for radical scavenging, stabilized by electron-donating methoxy groups.

Structure-Activity Relationship (SAR) Analysis

N1-Phenyl Substitution (The "Edaravone" Region)

Modifying the phenyl ring attached to Nitrogen-1 is the most common optimization strategy.

| Position | Methoxy Effect | Mechanistic Insight | Outcome |

| Para (4-OMe) | Enhancement | Increases electron density into the pyrazolone ring via resonance (+M effect). Stabilizes the radical cation formed after H-atom transfer. | Increased Antioxidant Potency Superior to unsubstituted Edaravone in DPPH assays [1]. |

| Meta (3-OMe) | Neutral/Moderate | Exerts electron-withdrawing inductive effect (-I) but lacks direct resonance stabilization of the N1 radical. | Moderate Activity Often less potent than para-analogs. |

| Ortho (2-OMe) | Deleterious | Steric hindrance forces the phenyl ring out of planarity with the pyrazolone core, breaking conjugation. May also facilitate intramolecular H-bonding that locks the molecule in an inactive conformation. | Reduced Efficacy Poor antimicrobial and antioxidant performance observed in P. aeruginosa screens [2]. |

C4-Position Substitution

The C4 position is the site of highest electron density and nucleophilicity.

-

Direct Methoxy Attachment: Rare due to synthetic instability.[2]

-

Benzylidene/Arylidene Methoxy: Condensing aldehydes at C4 (Knoevenagel condensation) creates a conjugated system. 4-methoxybenzylidene derivatives show significantly higher antimicrobial activity than their unsubstituted counterparts due to increased lipophilicity and cell wall penetration [3].

Antimicrobial Specifics

For antimicrobial applications (specifically S. aureus and E. coli), lipophilicity is king.

-

Key Finding: A para-methoxy group on the N1-phenyl ring, combined with a hydrophobic group (e.g., methyl or trifluoromethyl) at C3, optimizes the logP (partition coefficient) for bacterial membrane permeation [2].

Validated Synthetic Protocols

General Synthesis: The Knorr Condensation

This protocol yields 1-(4-methoxyphenyl)-3-methyl-5-pyrazolone. It is a self-validating reaction; the product precipitates upon cooling, allowing for immediate visual confirmation of success.

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

-

Acetic Acid (Catalyst, 0.5 eq) or Sodium Acetate (if using hydrazine HCl salt)

Step-by-Step Workflow:

-

Preparation: Dissolve 4-methoxyphenylhydrazine HCl (10 mmol) and Sodium Acetate (10 mmol) in 50 mL absolute Ethanol. Stir for 10 min.

-

Addition: Add Ethyl acetoacetate (10 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Isolation: Cool the reaction mixture in an ice bath. The pyrazolone will precipitate as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to obtain pure crystals (Yield typically 65–80%).

Workflow Visualization

Figure 2: Step-by-step synthetic pathway for methoxy-pyrazolone derivatives via Knorr condensation.

Functional Assay: DPPH Radical Scavenging

To validate the electronic benefit of the methoxy group, a DPPH assay is the industry standard.

Protocol:

-

Stock: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It should be deep purple.

-

Sample: Prepare serial dilutions of the methoxy-pyrazolone (10–500 µM) in methanol.

-

Reaction: Mix 1 mL of sample with 1 mL of DPPH stock.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm.

-

Calculation: % Inhibition =

.

Self-Validation Check: The solution must turn from purple to yellow. If it remains purple, the compound lacks H-donor capability (check if the compound is locked in the CH-form or N-methylated at the wrong position).

Computational & Mechanistic Insights

Molecular docking studies suggest that methoxy-pyrazolones bind effectively to oxidoreductase enzymes .

-

Binding Mode: The carbonyl oxygen (C5=O) and the NH (or OH) group act as a hydrogen bond acceptor/donor pair.

-

Methoxy Contribution: In docking simulations with proteins like S. aureus gyrase, the para-methoxy group often occupies a hydrophobic pocket, improving

binding energy by approximately -1.5 kcal/mol compared to the unsubstituted analog [2, 4].

References

-

Polson, A., et al. (2022). Synthesis and Antioxidant Activity of Edaravone Analogs: The Role of Electronic Substituents. Journal of Medicinal Chemistry. (Context: Validates para-methoxy enhancement in radical scavenging).

-

Karad, S.C., et al. (2020).[5] Antimicrobial Activities of Some Pyrazoline Derivatives: Positional Effects of Methoxy Groups.[2][5] PMC - NIH. (Context: Establishes para-OMe superiority over ortho-OMe in antimicrobial efficacy).

-

Branković, J., et al. (2023).[6] Pyrazolone-type compounds: In vitro and in silico evaluation of antioxidant potential. RSC Advances. (Context: Discusses benzylidene derivatives and DFT calculations).

-

Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines (MDPI). (Context: Comprehensive review of SAR and docking interactions).

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08280B [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is a heterocyclic organic compound belonging to the pyrazolone family. The pyrazolone scaffold is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substitution with a 3-methoxyphenyl group can significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profile. Understanding these physical properties is paramount for its potential application in drug design, formulation development, and quality control.

This technical guide provides a comprehensive overview of the key physical properties of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide will also leverage data from structurally analogous compounds to provide a comparative analysis and informed estimations. Furthermore, it details the standard experimental methodologies for determining these properties, offering a framework for in-house characterization.

Molecular Structure and Its Influence on Physical Properties

The molecular structure of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, with its pyrazolone core and a methoxyphenyl substituent, dictates its physical characteristics. The pyrazolone ring, containing two nitrogen atoms and a carbonyl group, is capable of tautomerism and hydrogen bonding, which significantly impacts its melting point, solubility, and pKa. The 3-methoxyphenyl group introduces a degree of lipophilicity and can influence crystal packing and intermolecular interactions.

Caption: Molecular Structure of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one.

Melting Point

The melting point is a critical physical property that provides information about the purity and crystalline nature of a compound. For pyrazolone derivatives, the melting point is influenced by the nature and position of substituents, which affect the crystal lattice energy.

Comparative Melting Point Data of Analogous Compounds

| Compound Name | CAS Number | Melting Point (°C) |

| 3-Methyl-1-phenyl-5-pyrazolone | 89-25-8 | 128 - 131[1] |

| 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole | 19541-95-8 | 136.0-145.0[2] |

| 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole | 23263-96-9 | 114-122[3] |

| Methyl-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate | N/A | 74–76[4] |

| Ethyl 2-(5-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate | N/A | 145–146[5] |

Experimental Determination of Melting Point: Capillary Method

The capillary method is a common and straightforward technique for determining the melting point of a crystalline solid.[6]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance melts is observed and recorded as the melting point range.[7] Pure substances typically exhibit a sharp melting point range of 0.5-1°C.[8]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.[9]

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 1-2 mm.[10]

-

Apparatus Setup: Place the packed capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Sources

- 1. 89-25-8・3-Methyl-1-phenyl-5-pyrazolone・165-09502・167-09501[Detail Information] | [Analytical Chemistry][Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. edisco.it [edisco.it]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. vet.mu.edu.iq [vet.mu.edu.iq]

The 3-Methoxyphenyl Pyrazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Pyrazole Core and the Strategic Role of the 3-Methoxyphenyl Moiety

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological versatility.[1][2][3][4][5] Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous clinically successful drugs.[6][7][8] The structural features of the pyrazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, and its conformational flexibility, allow for intricate interactions with a multitude of biological targets.[9]

Within the vast chemical space of pyrazole-based compounds, the strategic incorporation of a 3-methoxyphenyl substituent has emerged as a particularly fruitful avenue for drug discovery. The methoxy group at the meta-position of the phenyl ring introduces specific electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the medicinal chemistry applications of 3-methoxyphenyl pyrazoles, offering a comprehensive overview of their synthesis, diverse biological activities, and the underlying structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Constructing the 3-Methoxyphenyl Pyrazole Core

The synthesis of 3-methoxyphenyl pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[5] A common and efficient approach utilizes chalcones, which are α,β-unsaturated ketones, as key intermediates.

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway for the preparation of 3-methoxyphenyl pyrazole derivatives.

Caption: General synthetic scheme for 3-methoxyphenyl pyrazoles.

Detailed Experimental Protocol: Synthesis of a Representative 3-Methoxyphenyl Pyrazole Derivative

This protocol describes the synthesis of a 3-(3-methoxyphenyl)-5-phenyl-1H-pyrazole, a foundational structure for many biologically active compounds.

Step 1: Synthesis of 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

To a stirred solution of 3-methoxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add a 40% aqueous solution of sodium hydroxide (10 mL) dropwise at room temperature.

-

Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure chalcone.

Step 2: Synthesis of 3-(3-methoxyphenyl)-5-phenyl-1H-pyrazole

-

A mixture of the synthesized chalcone (5 mmol) and hydrazine hydrate (10 mmol) in glacial acetic acid (20 mL) is refluxed for 8-10 hours.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The resulting solid is filtered, washed with water, and purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired pyrazole derivative.

Therapeutic Applications and Mechanistic Insights

The 3-methoxyphenyl pyrazole scaffold has been successfully exploited to develop potent and selective modulators of various biological targets, leading to a diverse range of therapeutic applications.

Anti-inflammatory and Analgesic Activity